Cas no 61511-70-4 (Benzenamine, N-butyl-4-methoxy-2,6-dinitro-)

Benzenamine, N-butyl-4-methoxy-2,6-dinitro- structure
61511-70-4 structure
Product Name:Benzenamine, N-butyl-4-methoxy-2,6-dinitro-
CAS No:61511-70-4
MF:C11H15N3O5
MW:269.253902673721
CID:476773
PubChem ID:12343901
Update Time:2025-04-19

Benzenamine, N-butyl-4-methoxy-2,6-dinitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-butyl-4-methoxy-2,6-dinitro-
    • N-butyl-4-methoxy-2,6-dinitroaniline
    • DTXSID40492501
    • 61511-70-4
    • Inchi: 1S/C11H15N3O5/c1-3-4-5-12-11-9(13(15)16)6-8(19-2)7-10(11)14(17)18/h6-7,12H,3-5H2,1-2H3
    • InChI Key: PDBRCCFKKQEFAQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(=C(C=1)[N+](=O)[O-])NCCCC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 269.10125
  • Monoisotopic Mass: 269.10117059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • PSA: 107.54
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